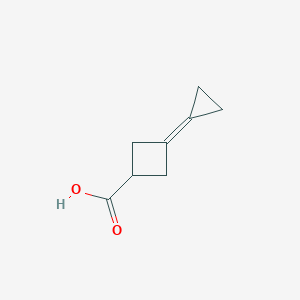
3-Cyclopropylidenecyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carboxylic acids like CPCA often involves reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond . Examples include esterification, acyl chloride formation, and reduction with hydrides .
Molecular Structure Analysis
The molecular formula of CPCA is C8H10O2. The structure of carboxylic acids like CPCA includes a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
Carboxylic acids undergo several types of reactions, including reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (like esterification, acyl chloride formation, and reduction with hydrides), decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
Carboxylic acids like CPCA are weak acids, with the extent of dissociation in aqueous solution being relatively small . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .
Applications De Recherche Scientifique
1. Synthetic Applications in Organic Chemistry
3-Cyclopropylidenecyclobutane-1-carboxylic acid and its derivatives have been explored for various synthetic applications in organic chemistry. For instance, the study by Niwayama and Houk (1992) demonstrates the use of related cyclobutene derivatives in the thermolysis process, leading to the formation of specific pyrane carboxylates, which confirms theoretical predictions about electrocyclization reactions (Niwayama & Houk, 1992). Similarly, Gaoni (1988) discusses regiospecific additions to cyclobutane derivatives, highlighting their potential in synthesizing α-amino cyclobutane carboxylic acids, which are crucial for developing certain diacids (Gaoni, 1988).
2. Potential in Tumor Detection and Imaging
Certain cyclobutane carboxylic acid derivatives have shown promise in medical imaging, particularly in tumor detection. Shoup and Goodman (1999) synthesized a fluorine-18 labeled derivative, highlighting its potential in positron emission tomography (PET) for tumor avidity (Shoup & Goodman, 1999). Washburn et al. (1979) also investigated a radiolabeled cyclobutane carboxylic acid derivative for tumor-seeking properties, finding rapid clearance from blood and preferential incorporation into tumor types (Washburn et al., 1979).
3. Structural and Conformational Studies
The structural and conformational aspects of cyclobutane carboxylic acid derivatives have been a subject of interest. Reisner et al. (1983) determined the structure of certain cyclobutanecarboxylic acid derivatives, providing insights into their conformation and bond lengths, which are crucial for understanding their reactivity and interaction with other molecules (Reisner et al., 1983).
4. Applications in Co-Crystal Formation
Cyclobutane carboxylic acid derivatives have been explored in the formation of co-crystals. Lemmerer and Fernandes (2012) used isonicotinamide to co-crystallize with cyclobutane carboxylic acids, leading to a range of co-crystal structures, highlighting the diversity and potential applications in crystal engineering and materials science (Lemmerer & Fernandes, 2012).
Orientations Futures
The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .
Propriétés
IUPAC Name |
3-cyclopropylidenecyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-3-6(4-7)5-1-2-5/h7H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBXZZCNBLZSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylidenecyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)
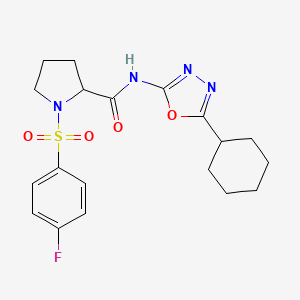
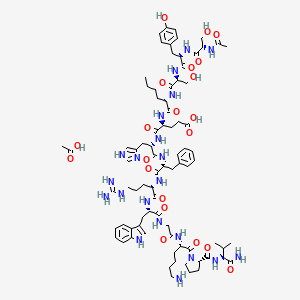
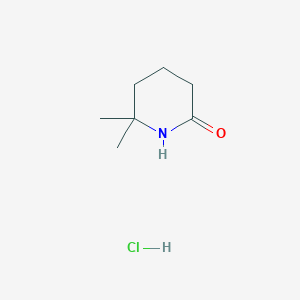
![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)
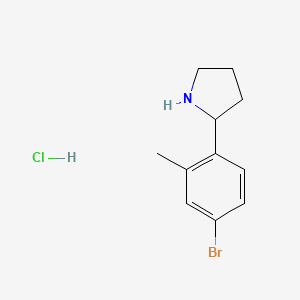
![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)
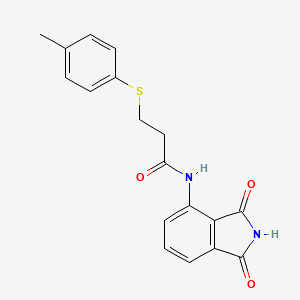
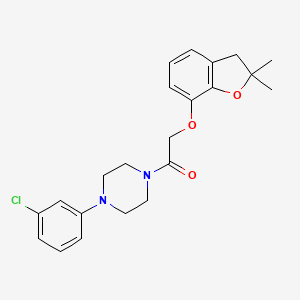
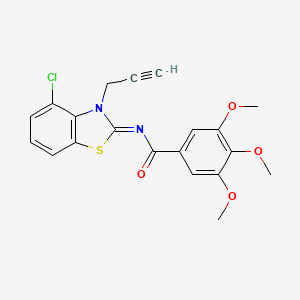
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2442373.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2442379.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)